(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-19-11-5-4-8-16(19)14-22-24(32)30(17-9-2-1-3-10-17)25(33-22)18(15-28)23(31)29-21-13-7-6-12-20(21)27/h1-13,22H,14H2,(H,29,31)/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNMRPUOYWNRX-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Thiazolidinone-Based Analogues
Key Observations :
- The target compound’s 2-chlorobenzyl and phenyl groups enhance lipophilicity compared to the 4-fluorobenzyl analogue in , which may influence membrane permeability.
Cyanoacetamide Derivatives
Table 2: Comparison of Cyanoacetamide Moieties
Key Observations :
- Cymoxanil’s methoxyimino group enhances its fungicidal activity through systemic translocation in plants, a feature absent in the target compound .
Substituted Acetamide Moieties
Table 3: Bioactivity of Acetamide-Containing Analogues
Key Observations :
- The quinolin-6-yl acetamide group in may enhance DNA intercalation or kinase inhibition compared to the target compound’s 2-fluorophenyl group.
Stereochemical Considerations
The Z-configuration of the target compound’s exocyclic double bond likely restricts molecular flexibility compared to E-isomers, as seen in ’s indolinone derivatives . This stereochemical preference could optimize interactions with hydrophobic binding pockets in biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide?
- Methodological Answer : The synthesis involves condensation of a thiazolidinone precursor (e.g., 5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene) with cyanoacetamide derivatives. Key steps include:
- Use of DMF as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution or condensation reactions .
- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) .
- Precipitation of the product by adding water to the reaction mixture, followed by filtration and recrystallization from ethanol .
Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Temperature | Room temperature (25°C) |
| Purification | Ethanol recrystallization |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign aromatic protons (e.g., 2-chlorobenzyl, 2-fluorophenyl) and confirm cyano (C≡N) and carbonyl (C=O) groups.
- IR Spectroscopy : Identify stretches for C=O (~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and NH (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and confirm molecular packing, as demonstrated for analogous thiazolidinones .
Q. How can solubility challenges be addressed during purification?
- Methodological Answer :
- Use mixed solvent systems (e.g., toluene:water) for phase separation during extraction .
- For polar intermediates, employ ethanol or acetonitrile for recrystallization .
Advanced Research Questions
Q. How can stereochemical integrity (Z-configuration) be rigorously confirmed?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis (e.g., at 100 K) provides unambiguous confirmation of the Z-configuration, as shown in structurally similar thiazolidinones .
- NOESY NMR : Detect spatial proximity between the 2-fluorophenyl and thiazolidinone moieties to infer geometry .
Q. What mechanistic insights explain the formation of the thiazolidinone core?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via time-resolved NMR or HPLC to identify rate-limiting steps (e.g., cyclization vs. condensation).
- DFT Calculations : Model transition states to evaluate energy barriers for Z/E isomerization, as applied in related heterocyclic systems .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer :
- Cross-Validation : If NMR suggests a different conformation than X-ray, re-examine sample purity and crystallization conditions.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotation around the exocyclic double bond) .
Q. What strategies are effective for evaluating biological activity in academic settings?
- Methodological Answer :
- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) against cancer cell lines, referencing protocols for analogous thiazolidinones .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .
Data Contradiction Analysis Example
Scenario : Discrepancy between NMR (suggesting a planar structure) and X-ray (showing non-planar packing).
Resolution :
- Step 1 : Verify sample purity via HPLC.
- Step 2 : Perform solid-state NMR to compare solution vs. crystal structures.
- Step 3 : Explore temperature-dependent NMR to detect dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
